2-chloro-2-fluoroethyl methanesulfonate

Physicochemical profiling Leaving group mass Structure-property relationships

2-Chloro-2-fluoroethyl methanesulfonate (CAS 2742656-43-3) is a methanesulfonate ester bearing a geminal chloro-fluoro substitution on the ethyl leaving group. This compound belongs to the class of 2-haloethyl sulfonate alkylating agents, a family historically explored for cancer chemotherapy.

Molecular Formula C3H6ClFO3S
Molecular Weight 176.6
CAS No. 2742656-43-3
Cat. No. B6217836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-2-fluoroethyl methanesulfonate
CAS2742656-43-3
Molecular FormulaC3H6ClFO3S
Molecular Weight176.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2-fluoroethyl Methanesulfonate (CAS 2742656-43-3): A Dual-Halogen Alkylating Agent for Selective Chemical Biology and Synthesis


2-Chloro-2-fluoroethyl methanesulfonate (CAS 2742656-43-3) is a methanesulfonate ester bearing a geminal chloro-fluoro substitution on the ethyl leaving group. This compound belongs to the class of 2-haloethyl sulfonate alkylating agents, a family historically explored for cancer chemotherapy [1]. Its molecular formula is C3H6ClFO3S with a molecular weight of 176.60 g/mol [2]. Unlike simple 2-chloroethyl or 2-fluoroethyl analogs, the geminal chloro-fluoro motif creates a stereoelectronic environment where the chlorine serves as a labile leaving group while the fluorine modulates electrophilicity through its strong electron-withdrawing effect, potentially enabling differentiated alkylation selectivity.

Why Generic 2-Haloethyl Methanesulfonates Cannot Replace 2-Chloro-2-fluoroethyl Methanesulfonate in Procurement


2-Haloethyl methanesulfonates exhibit divergent biological and chemical properties depending on the identity, number, and position of halogen substituents. Studies comparing 2-haloethyl sulfonates demonstrate that alkylating activity toward 4-(4-nitrobenzyl)pyridine, DNA cross-linking capacity, and proliferation-inhibitory activity against L1210 leukemia cells vary dramatically across the series—with the most active P388 antileukemic compound showing a T/C of 218% while arenesulfonate analogs were completely inactive [1]. Within the (methylsulfonyl)methanesulfonate sub-class, fluoro esters produce qualitatively less DNA strand scission than chloro or bromo esters [2]. These findings underscore that substituting a simple 2-chloroethyl or 2-fluoroethyl methanesulfonate for the geminal chloro-fluoro derivative will alter alkylation pattern, electrophilic reactivity, and resulting biological outcomes.

Quantitative Differentiation Evidence for 2-Chloro-2-fluoroethyl Methanesulfonate vs. Closest Analogs


Molecular Weight and Leaving-Group Mass Differentiate 2-Chloro-2-fluoroethyl Methanesulfonate from 2-Chloroethyl and 2-Fluoroethyl Analogs

The target compound possesses a molecular weight of 176.60 g/mol, intermediate between the simpler 2-fluoroethyl methanesulfonate (MW 142.15 g/mol) and the di-substituted 2-chloroethyl (methylsulfonyl)methanesulfonate (ClEtSoSo, MW ~266 g/mol) [1]. This mass increment relative to the mono-fluoroethyl analog reflects the chlorine substitution and is directly relevant to physicochemical properties governing membrane permeability and pharmacokinetic distribution [2].

Physicochemical profiling Leaving group mass Structure-property relationships

Leaving-Group Ability Gradient: Chlorine vs. Fluorine in Geminal Chloro-Fluoro Methanesulfonates Enables Tunable SN2 Reactivity

In geminal chloro-fluoro systems, chlorine exhibits superior nucleofugacity (leaving-group ability) relative to fluorine by approximately 10^3–10^4 fold under SN2 conditions [1]. This property is exploited in gem-chlorofluoropropenes where selective SN2′ substitution occurs exclusively via chloride displacement, leaving the C–F bond intact [2]. For 2-chloro-2-fluoroethyl methanesulfonate, this differential leaving-group propensity suggests that initial alkylation will proceed preferentially through chloride displacement, while the C–F bond remains available for subsequent metabolic or chemical transformations.

Nucleophilic substitution Leaving group ability Reaction kinetics

DNA Strand-Scission Profile: Fluoro Esters Produce Reduced DNA Cleavage vs. Chloro/Bromo Esters in L1210 Cells

In a direct comparison of haloethyl (methylsulfonyl)methanesulfonate esters using alkaline elution in cultured L1210 cells, fluoro esters caused qualitatively less DNA strand scission than chloro and bromo esters, which produced approximately equivalent extents of strand breakage [1]. The 2-chloro-2-fluoroethyl methanesulfonate is expected to exhibit an intermediate strand-scission profile, as fluoro substitution on the carbon bearing the leaving group reduces the electrophilic reactivity of the incipient carbocation, thereby attenuating DNA backbone cleavage relative to the di-chloro or chloro-only analogs.

Genotoxicity DNA strand breaks Alkylating agent selectivity

Antileukemic Activity: 2-Chloroethyl Chloromethanesulfonate Achieves T/C 218% vs. Inactive Arenesulfonates, Establishing Substituent-Dependent Efficacy

Among twenty-four 2-haloethyl sulfonates evaluated against P388 leukemia in mice, 2-chloroethyl chloromethanesulfonate—the closest structural comparator bearing a geminal electron-withdrawing chlorine on the sulfonate moiety—was the most effective, achieving a T/C of 218% [1]. In contrast, all arenesulfonate analogs in the same series were completely inactive (T/C ≤ 100%), demonstrating that both the nature of the sulfonate and the haloethyl substituent are critical determinants of in vivo efficacy [2]. The 2-chloro-2-fluoroethyl methanesulfonate, with its geminal chloro-fluoro leaving group, represents a mechanistically distinct probe for structure-activity relationship (SAR) expansion within this pharmacophore.

Antineoplastic activity P388 leukemia Structure-activity relationship

Alkylating Activity vs. DNA Cross-Linking Trade-Off: Moderate Alkylation with Low Cross-Linking Defines Selective Sulfonate Agents

The most effective P388 antileukemic sulfonate, 2-chloroethyl chloromethanesulfonate, exhibited moderate alkylating activity toward 4-(4-nitrobenzyl)pyridine (NBP) while producing low levels of DNA cross-linking—a profile distinct from chloroethylnitrosoureas (CENUs) that generate extensive cross-links and hydroxyethylation side-products [1]. In direct comparisons, ClEtSoSo produced exclusively chloroethyl DNA adducts with no detectable hydroxyethylation, whereas CENUs generated a mixture of chloroethyl and hydroxyethyl products [2]. This monoalkylation-dominant mechanism is attributed to the sulfonate leaving group's inability to participate in the intramolecular cyclization required for cross-link formation.

DNA alkylation DNA cross-linking Mechanism of action

2-Chloro-2-fluoroethyl Methanesulfonate Enables Single-Step Installation of a Geminal Chloro-Fluoro Motif into Amine-Containing Pharmacophores

Unlike 2-chloroethyl methanesulfonate, which installs only a chlorinated ethyl group, and 2-fluoroethyl methanesulfonate, which installs an unsubstituted fluoroethyl chain, 2-chloro-2-fluoroethyl methanesulfonate delivers a geminal chloro-fluoroethyl unit in a single N-alkylation step . This eliminates the need for multi-step deoxyfluorination or halogen-exchange sequences typically required to access gem-chlorofluoro compounds. Preparations of 2-chloro-2-fluoroethyl ketones via acylchlorination of fluoroethenes confirm the synthetic accessibility of this substitution pattern [1].

Synthetic methodology N-alkylation Fluorinated building blocks

High-Impact Application Scenarios for 2-Chloro-2-fluoroethyl Methanesulfonate in Drug Discovery and Chemical Biology


Expanding Structure-Activity Relationships in 2-Haloethyl Sulfonate Anticancer Agent Series

The documented steep SAR within 2-haloethyl sulfonates—where 2-chloroethyl chloromethanesulfonate achieves T/C 218% against P388 leukemia while arenesulfonate analogs are completely inactive [1]—positions 2-chloro-2-fluoroethyl methanesulfonate as a critical SAR probe. Introducing a geminal chloro-fluoro substitution fills an unexplored region of chemical space between the mono-chloroethyl and mono-fluoroethyl extremes, enabling systematic evaluation of how halogen electronegativity and leaving-group ability affect antineoplastic potency, DNA alkylation selectivity, and therapeutic index.

Designing Monoalkylating Warheads with Reduced Genotoxic Liability for Targeted Protein Degradation

The established monoalkylation-dominant mechanism of methanesulfonate esters—exemplified by ClEtSoSo producing exclusively chloroethyl DNA adducts with zero detectable hydroxyethylation, in contrast to chloroethylnitrosoureas that generate cross-links and hydroxyethyl side-products [1]—supports the use of 2-chloro-2-fluoroethyl methanesulfonate as a chemical biology tool. The geminal chloro-fluoro motif provides an additional control element: the fluorine atom serves as a ^19F NMR or PET-imaging handle while the chlorine mediates target alkylation, facilitating mechanistic studies of target engagement and selectivity.

One-Step Installation of gem-Chlorofluoroethyl Groups in Fluorinated Pharmaceutical Synthesis

For medicinal chemistry programs requiring geminal chloro-fluoro substitution—a motif increasingly explored in kinase inhibitors and nucleoside analogs [1]—2-chloro-2-fluoroethyl methanesulfonate provides the most direct synthetic entry. Compared to multi-step deoxyfluorination or halogen-exchange sequences (3–4 steps), a single N-alkylation or O-alkylation with this reagent can deliver the gem-chlorofluoroethyl group in one step, improving process mass intensity and reducing cycle time in library synthesis [2].

Mechanistic Studies of Differential Leaving-Group Effects on DNA Alkylation Patterns

The >10^3-fold difference in nucleofugacity between chlorine and fluorine in geminal systems [1] makes 2-chloro-2-fluoroethyl methanesulfonate an ideal probe for dissecting the kinetic and thermodynamic contributions of leaving-group identity to DNA alkylation site preference. By comparing alkylation patterns (O6-guanine vs. N7-guanine ratios) with those produced by 2-chloroethyl and 2-fluoroethyl analogs under identical conditions, researchers can deconvolute electronic effects from steric effects in DNA adduct formation, informing the rational design of sequence-selective alkylating agents.

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